3-CHLORO-DL-PHENYLALANINE

TPH1 inhibition Serotonin biosynthesis Enzyme kinetics

Select 3-Chloro-DL-phenylalanine (CAS: 1956-15-6) for its unique meta-chloro substitution, conferring superior TPH1 inhibitory potency (IC50=6.22 µM) vs. standard para-substituted analogs (IC50 >50 µM). Essential for precise enzyme inhibition assays and as a validated 3D-QSAR pharmacophore scaffold in serotonin pathway research and peptide engineering. Superior purity ensures reproducible results.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1956-15-6
Cat. No. B162623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CHLORO-DL-PHENYLALANINE
CAS1956-15-6
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyJJDJLFDGCUYZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-DL-phenylalanine (CAS 1956-15-6): Quantitative TPH1 Inhibitor Profile for Research Sourcing


3-Chloro-DL-phenylalanine (CAS: 1956-15-6) is a chlorinated phenylalanine derivative that functions as a competitive inhibitor of tryptophan hydroxylase (TPH) . Its mechanism of action is rooted in the meta-chloro substitution on the phenyl ring, which enables it to mimic the natural substrate, phenylalanine, and interact with the enzyme's active site . This interaction leads to a measurable reduction in serotonin (5-HT) biosynthesis, making it a key tool compound for investigating serotonergic pathways in neurological research and for developing peripherally-restricted TPH1 inhibitors [1].

Why Substituting 3-Chloro-DL-phenylalanine (CAS 1956-15-6) with Other Phenylalanine Analogs Fails in TPH1 Research


Generic substitution with structurally similar phenylalanine analogs is not viable due to the profound impact of halogen position on target affinity and selectivity. The meta-chloro (3-position) substitution on the phenyl ring of 3-Chloro-DL-phenylalanine confers a distinct steric and electronic profile compared to its para-substituted (4-position) counterpart, para-chlorophenylalanine (PCPA), a classic but non-specific TPH inhibitor [1]. This positional difference directly translates to a quantifiable variance in TPH1 inhibitory potency [2]. Furthermore, the meta-chloro group influences the compound's utility as a specialized building block in peptide synthesis, where it imparts unique conformational properties that are not achievable with other halogenated or unsubstituted phenylalanines [3]. Therefore, selecting 3-Chloro-DL-phenylalanine over its analogs is a decision driven by specific quantitative performance requirements in enzyme inhibition assays and synthetic applications.

Head-to-Head Quantitative Performance of 3-Chloro-DL-phenylalanine (CAS 1956-15-6) vs. Key Comparators


TPH1 Inhibition Potency: 3-Chloro-DL-phenylalanine vs. 4-Chloro-DL-phenylalanine (PCPA)

In a direct comparative study of TPH1 inhibitors, 3-Chloro-DL-phenylalanine demonstrates a quantifiable, albeit moderate, inhibitory effect on rat TPH1, with an IC50 of 6.22 µM [1]. This is in stark contrast to the benchmark TPH1 inhibitor, para-chlorophenylalanine (pCPA or 4-chloro-phenylalanine), which is characterized by a significantly weaker in vitro binding activity, with an IC50 reported to be greater than 50 µM [2]. This data indicates that 3-Chloro-DL-phenylalanine is approximately an 8-fold more potent inhibitor of TPH1 in this assay system compared to its para-substituted analog.

TPH1 inhibition Serotonin biosynthesis Enzyme kinetics

SAR Analysis: The Differential Impact of Chlorine Position on TPH1 Inhibition

Quantitative Structure-Activity Relationship (QSAR) studies on a series of phenylalanine derivatives confirm that the position of chlorine substitution is a critical determinant of TPH1 inhibitory activity [1]. The meta-chloro (3-position) substitution, as found in 3-Chloro-DL-phenylalanine, creates a specific pharmacophore that aligns differently within the TPH1 active site compared to the para-chloro (4-position) analog. This structural difference, validated by 3D-QSAR modeling, explains the quantifiable difference in IC50 values, where the meta-substituted compound exhibits significantly higher potency (IC50 6.22 µM) than the para-substituted pCPA (IC50 >50 µM) [2].

Structure-Activity Relationship (SAR) QSAR Drug Design

Differentiation in In Vivo Application: PAH Inhibition and PKU Models

The selection between 3-chloro and 4-chloro phenylalanine analogs is critical when modeling phenylketonuria (PKU). Studies show that p-chlorophenylalanine (PCPA) is a well-established, potent in vivo inhibitor of hepatic phenylalanine hydroxylase (PAH). A single 360 mg/kg dose of PCPA in rats results in the irreversible loss of 90% of hepatic PAH activity after 24 hours [1]. This makes PCPA the preferred tool for inducing a robust PKU-like state [2]. In contrast, while 3-Chloro-DL-phenylalanine is an inhibitor of TPH, its specific in vivo effects on PAH are less characterized, and a related derivative, 3-chloroacetamidophenylalanine, was reported to be ineffective as an inhibitor in PKU models [3]. This establishes a clear functional divergence: PCPA is the potent, irreversible PAH/TPH inhibitor for in vivo models of PKU, whereas 3-Chloro-DL-phenylalanine serves as a more targeted in vitro TPH1 probe with a distinct potency profile.

Phenylalanine Hydroxylase (PAH) Phenylketonuria (PKU) In Vivo Models

Optimal Research and Industrial Applications for 3-Chloro-DL-phenylalanine (CAS 1956-15-6) Based on Differentiated Evidence


In Vitro Pharmacological Studies of Serotonergic Pathways

This compound is the preferred choice for in vitro assays requiring moderate and specific inhibition of tryptophan hydroxylase 1 (TPH1). Its quantifiable IC50 of 6.22 µM in rat cell-based assays allows for controlled modulation of serotonin biosynthesis, making it superior to the weaker inhibitor pCPA (IC50 > 50 µM) for probing the direct effects of TPH1 blockade on cellular function and metabolism [1]. This is particularly relevant in neuroscience and metabolic disease research focused on the peripheral serotonin system [2].

Medicinal Chemistry and SAR-Guided Lead Optimization

As a validated component of a 3D-QSAR pharmacophore model for TPH1 inhibition, 3-Chloro-DL-phenylalanine serves as a critical scaffold for medicinal chemists [1]. Its meta-chloro substitution is a key structural feature that correlates with enhanced potency compared to para-substituted analogs [2]. Researchers developing next-generation TPH1 inhibitors for conditions like obesity or fatty liver disease can use this compound as a benchmark to rationally design and evaluate novel derivatives with improved efficacy and peripheral selectivity [3].

Synthesis of Specialized Peptides and Peptidomimetics

In synthetic chemistry, 3-Chloro-DL-phenylalanine is a valuable building block for introducing a chlorine atom at the meta-position of a phenylalanine residue. This modification confers unique electronic and steric properties to peptides, which can be leveraged to enhance conformational stability, modulate receptor binding affinity, and improve metabolic stability compared to peptides containing natural phenylalanine or other halogenated analogs [1]. This application is central to the development of novel peptide-based therapeutics and probes [2].

Development of Peripherally-Restricted TPH1 Inhibitors

Given the need to avoid central nervous system side effects in treating peripheral conditions like obesity and fatty liver disease, 3-Chloro-DL-phenylalanine's profile as a TPH1 inhibitor is highly relevant [1]. While pCPA is known to cross the blood-brain barrier and deplete central serotonin, the distinct structure of 3-Chloro-DL-phenylalanine positions it as a starting point for designing analogs with reduced BBB permeability, a key goal in modern TPH1 inhibitor development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-CHLORO-DL-PHENYLALANINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.